![molecular formula C8H7N3O B12980390 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetaldehyde](/img/structure/B12980390.png)
2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetaldehyde is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of kinase inhibition, which is crucial for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetaldehyde can be achieved through various methods:
From Pyrrole Derivatives: Starting with pyrrole derivatives, the synthesis involves cyclization reactions to form the fused triazine ring.
Via Bromohydrazone: This method involves the formation of bromohydrazone intermediates, followed by cyclization to yield the desired compound.
Formation of Triazinium Dicyanomethylide: This approach uses triazinium dicyanomethylide intermediates, which undergo further reactions to form the target compound.
Multistep Synthesis: A series of reactions involving multiple steps, including cyclization and rearrangement, can be employed to synthesize the compound.
Transition Metal Mediated Synthesis: Transition metals can catalyze the formation of the fused ring system, providing an efficient route to the compound.
Rearrangement of Pyrrolooxadiazines: This method involves the rearrangement of pyrrolooxadiazine intermediates to form the desired triazine ring.
Industrial Production Methods:
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where various nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid.
Reduction: 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a kinase inhibitor, which is important in regulating various cellular processes.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetaldehyde involves its interaction with kinase enzymes. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cancer cell growth and survival . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the kinase active site.
Comparison with Similar Compounds
Avapritinib: A kinase inhibitor containing a similar pyrrolo[2,1-f][1,2,4]triazine scaffold.
Remdesivir: An antiviral drug with a pyrrolo[2,1-f][1,2,4]triazine moiety.
Brivanib Alaninate: An antitumorigenic drug with a related structure.
Uniqueness: 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetaldehyde is unique due to its specific aldehyde functional group, which allows for further chemical modifications and derivatization. This makes it a versatile intermediate in the synthesis of various biologically active compounds.
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-pyrrolo[2,1-f][1,2,4]triazin-6-ylacetaldehyde |
InChI |
InChI=1S/C8H7N3O/c12-2-1-7-3-8-4-9-6-10-11(8)5-7/h2-6H,1H2 |
InChI Key |
WIBDLUKDWOSGFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NN2C=C1CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


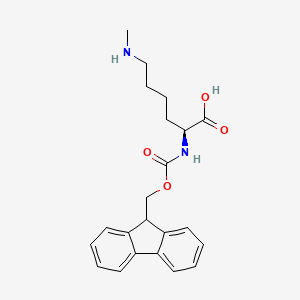

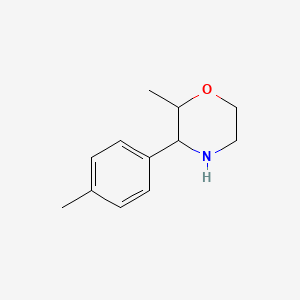
![Methyl 2,3-dihydrofuro[3,2-b]pyridine-6-carboxylate](/img/structure/B12980336.png)
![Ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12980339.png)
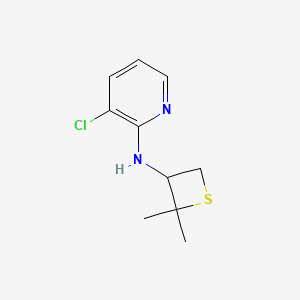
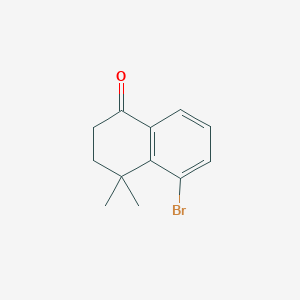


![Methyl rel-(1R,5S,8r)-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12980378.png)

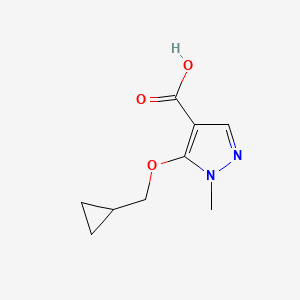
![Imidazo[1,5-c]pyrimidine](/img/structure/B12980393.png)

